molecular formula C15H25NO2 B13629579 tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate

tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate

Cat. No.: B13629579
M. Wt: 251.36 g/mol
InChI Key: QSBNAHSCOPJGMH-UHFFFAOYSA-N
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Description

tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate: is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 3-tert-butyl-1-ethynylcyclobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate is unique due to its combination of a cyclobutyl ring, ethynyl group, and tert-butyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

The compound tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate is a member of the carbamate class, which has been studied for various biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Structure

The chemical structure of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate can be represented as follows:

  • Molecular Formula: C₁₃H₁₉NO₂
  • Molecular Weight: 225.29 g/mol

Properties

  • Solubility: Soluble in organic solvents.
  • Stability: Stable under standard laboratory conditions.

Research indicates that tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate exhibits several biological activities, primarily through:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of various enzymes involved in neurodegenerative processes.
  • Cell Viability Enhancement: It has been reported to enhance cell viability in the presence of toxic agents such as amyloid-beta (Aβ) peptides.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. The following table summarizes key findings from these studies:

StudyCell TypeTreatmentResult
AstrocytesAβ + CompoundIncreased cell viability by 20% compared to Aβ alone
AstrocytesCompound alone100% cell viability at 100 µM

In Vivo Studies

In vivo studies have provided insights into the compound's efficacy in animal models of Alzheimer's disease. Notably, it was tested alongside established treatments like galantamine. Key findings include:

  • Reduction in Aβ Levels: The compound showed a decrease in Aβ levels, although not significantly different from controls.
  • Cytokine Modulation: It reduced TNF-α production, indicating a potential anti-inflammatory effect.

Alzheimer's Disease Model

One significant case study involved the use of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate in a scopolamine-induced model of Alzheimer's disease. Results indicated that while the compound did not significantly outperform galantamine, it did provide some protective effects against neurotoxicity induced by Aβ peptides.

Comparative Analysis with Other Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against other carbamates. The following table illustrates some comparative metrics:

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)
Tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamateNot specifiedNot specified
M4 Compound 15.4 nM0.17 µM

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate

InChI

InChI=1S/C15H25NO2/c1-8-15(9-11(10-15)13(2,3)4)16-12(17)18-14(5,6)7/h1,11H,9-10H2,2-7H3,(H,16,17)

InChI Key

QSBNAHSCOPJGMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)(C#C)NC(=O)OC(C)(C)C

Origin of Product

United States

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